molecular formula C15H17FN2O2 B2584183 N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361745-23-3

N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No. B2584183
CAS RN: 2361745-23-3
M. Wt: 276.311
InChI Key: XIDJVVLAHXAWEW-UHFFFAOYSA-N
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Description

N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide, also known as FMP , is a synthetic organic compound. Its chemical structure comprises a pyrrolidine ring, a fluorine-substituted phenyl group, and an enamide moiety. The presence of the pyrrolidine ring suggests potential biological activity, as this scaffold has been widely explored in drug discovery .


Synthesis Analysis

The synthesis of FMP involves several steps. One common approach is the construction of the pyrrolidine ring from suitable precursors. Researchers have reported various synthetic strategies, including cyclization reactions and functionalization of preformed pyrrolidine rings. The choice of synthetic route impacts the stereochemistry of FMP, which, in turn, influences its biological profile .


Molecular Structure Analysis

The molecular structure of FMP is critical for understanding its interactions with biological targets. The pyrrolidine ring introduces stereogenic centers, leading to different stereoisomers. These spatial orientations affect binding modes to enantioselective proteins. Researchers have investigated the influence of substituents on the phenyl ring and the carbonyl group, aiming to optimize FMP’s pharmacological properties .


Chemical Reactions Analysis

FMP may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and conjugate additions. Understanding its reactivity is essential for designing derivatives with improved properties. Researchers have explored modifications at the carbonyl position, the phenyl ring, and the pyrrolidine nitrogen to enhance FMP’s stability and bioactivity .


Physical And Chemical Properties Analysis

  • Chemical Properties : FMP’s chemical behavior includes its reactivity toward acids, bases, and oxidizing agents. Analyzing its pKa, logP, and other physicochemical parameters aids in predicting its behavior in biological systems .

Mechanism of Action

While specific information on FMP’s mechanism of action remains scarce, its structural features suggest potential interactions with biological macromolecules. Computational studies and binding assays are necessary to elucidate its target proteins, cellular pathways, and potential therapeutic applications. Investigating FMP’s binding pockets and binding affinities will provide valuable insights .

Safety and Hazards

Safety assessments are crucial before considering FMP for clinical use. Toxicity studies, metabolic profiling, and potential adverse effects should be thoroughly investigated. Researchers must evaluate its potential for drug–drug interactions, genotoxicity, and organ-specific toxicity. Proper handling, storage, and disposal protocols are essential to minimize risks .

properties

IUPAC Name

N-[4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-13(19)17-12-6-4-11(5-7-12)14(20)18-9-8-15(2,16)10-18/h3-7H,1,8-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJVVLAHXAWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(3-Fluoro-3-methylpyrrolidine-1-carbonyl)phenyl]prop-2-enamide

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